molecular formula C12H11N3O3 B12908689 4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide CAS No. 4116-44-3

4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide

Cat. No.: B12908689
CAS No.: 4116-44-3
M. Wt: 245.23 g/mol
InChI Key: FUBROOSSGKPNFY-UHFFFAOYSA-N
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Description

4-((2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide is a compound that belongs to the class of dihydropyrimidinones

Preparation Methods

The synthesis of 4-((2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide typically involves a multi-component reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction can be catalyzed by various Lewis acids such as hafnium triflate (Hf(OTf)4) and can be carried out under solvent-free conditions to enhance the reaction rate and yield .

Chemical Reactions Analysis

4-((2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antiviral or antitumor effects .

Comparison with Similar Compounds

4-((2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide can be compared with other dihydropyrimidinone derivatives such as:

  • 5-Ethoxy-6-methyl-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one
  • 5-Methoxy-6-methyl-4-(4-hydroxyl-3-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one
  • 5-Ethoxy-6-methyl-4-(4-hydroxyphenyl)-3,4-dihydropyrimidin-2(1H)-one

These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications .

Properties

CAS No.

4116-44-3

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

4-[(2,4-dioxopyrimidin-1-yl)methyl]benzamide

InChI

InChI=1S/C12H11N3O3/c13-11(17)9-3-1-8(2-4-9)7-15-6-5-10(16)14-12(15)18/h1-6H,7H2,(H2,13,17)(H,14,16,18)

InChI Key

FUBROOSSGKPNFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=O)NC2=O)C(=O)N

Origin of Product

United States

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